

## Technical Support Center: Teslascan™ (Mangafodipir Trisodium) Enhanced MRI

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Compound of Interest					
Compound Name:	Teslascan				
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Welcome to the technical support center for troubleshooting MRI experiments utilizing **Teslascan™** (mangafodipir trisodium). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly signal loss, that may arise during contrast-enhanced MRI studies.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

## Issue 1: Unexpected Signal Loss or Poor Enhancement After Teslascan™ Administration

Q: I administered **Teslascan**™ expecting T1 signal enhancement, but I'm observing signal loss or weaker than expected signal in my T1-weighted images. What could be the cause?

A: This is a common issue that can stem from several factors, primarily related to the concentration-dependent effects of manganese-based contrast agents and imaging parameters.

#### Troubleshooting Steps:

- Review Contrast Agent Concentration:
  - T2 Dominance at High Concentrations:\* Teslascan™, like other paramagnetic contrast agents, shortens both T1 and T2 relaxation times.[1][2] At high local concentrations, the T2



shortening effect can overwhelm the T1 enhancement, leading to a net signal loss (often called "T2\* quenching").[3] This is especially prominent in gradient echo (GRE) sequences.

- Action: Ensure the dosage is appropriate and uniform. If you suspect overly high local concentrations, consider acquiring data at a later time point to allow for further distribution and a decrease in local concentration.
- Evaluate MRI Sequence Parameters:
  - Echo Time (TE): Long TE values will exacerbate T2\* effects, leading to signal loss.
  - Action: Use a T1-weighted sequence with the shortest possible TE.[4] Gradient echo sequences are particularly sensitive to susceptibility effects and may show more signal loss.[4]
  - Flip Angle: Ensure the flip angle is optimized for T1 weighting.
  - Bandwidth: Increasing the receiver bandwidth can help reduce susceptibility artifacts,
     although it may decrease the signal-to-noise ratio (SNR).[4]
- Check for Magnetic Field Inhomogeneity:
  - Cause: Poor magnetic field shimming or the presence of air-tissue interfaces can cause signal loss.[4]
  - Action: Ensure proper shimming before the acquisition. If possible, use imaging planes that minimize air-tissue interfaces in the region of interest.

### Issue 2: General Signal Loss or "Dark" Images

Q: My overall image quality is poor, and the images appear dark or noisy, even in areas that should have a strong signal.

A: This can be due to hardware issues, incorrect parameter settings, or patient/sample-related factors.

**Troubleshooting Steps:** 



- Hardware and Coil Check:
  - Cause: A disconnected or improperly positioned RF coil is a common cause of significant signal loss.[4]
  - Action: Pause the scan and verify all coil connections. Ensure the correct coil is selected
    in the scan protocol and that it is properly positioned around the region of interest.[4]
- Review Basic MRI Parameters:
  - TR and TE: Ensure your repetition time (TR) and echo time (TE) are appropriate for the desired contrast (e.g., short TR and short TE for T1-weighting).[5]
  - Receiver Gain: Incorrect receiver gain settings can lead to dark images.
  - Action: Perform a pre-scan or calibration scan to allow the system to determine the optimal transmitter and receiver gain settings.
- Patient or Sample Motion:
  - Cause: Motion during the scan can lead to artifacts and apparent signal loss.
  - Action: Use motion correction techniques or ensure the subject is adequately immobilized.

### **Quantitative Data Summary**

Understanding the relaxivity of manganese-based agents is crucial for predicting their effect on image contrast. Relaxivity (r1 and r2) is a measure of how effectively a contrast agent shortens the T1 and T2 relaxation times of water protons, respectively.[1]



Agent Type	Magnetic Field	r1 Relaxivity (mM <sup>-1</sup> s <sup>-1</sup> )	r2 Relaxivity (mM <sup>-1</sup> s <sup>-1</sup> )	r2/r1 Ratio	Primary Effect
Teslascan™ (Mangafodipir )	0.5 - 2.0 T	Variable, enhances T1	Minimal T2 effect at clinical doses	Low	Positive Contrast (T1)
Manganese Oxide (MnO) NPs	1.5 T	~5.99	~21.7	3.62	Positive Contrast (T1)
Mn- GA@BSA@D A	3.0 T	~18.5	~50.5	2.73	Strong Positive Contrast (T1)
Gd-DTPA (for comparison)	3.0 T	~3.4	~3.8	1.12	Positive Contrast (T1)

Data compiled from multiple sources for illustrative purposes.[7][8][9][10] Note that the brand name **Teslascan**<sup>™</sup> has been discontinued for commercial reasons, but mangafodipir may be available through other suppliers.[11][12][13]

## **Experimental Protocols**

## Protocol 1: Standard Quality Control (QC) Scan using a Phantom

To ensure the MRI system is performing optimally before a **Teslascan** $^{\text{TM}}$  experiment, a routine QC scan is recommended.

Objective: To assess key image quality parameters like SNR, image uniformity, and geometric distortion.

#### Methodology:

 Phantom: Use a standard MRI phantom, such as the one from the American College of Radiology (ACR).[14]



- Positioning: Place the phantom in the head coil at the isocenter of the magnet.
- Sequence: Run a standardized T1-weighted spin-echo sequence as defined by your institution's or the ACR's QC protocol.[14][15]
- Analysis: Use automated or manual analysis software to measure the following[14][16][17]:
  - Signal-to-Noise Ratio (SNR)
  - Percent Image Uniformity (PIU)
  - Percent Signal Ghosting (PSG)
  - Geometric Accuracy
- Action: Compare the results to established baselines. Significant deviations may indicate a
  hardware problem that needs to be addressed before proceeding with the experiment.

## Protocol 2: General Protocol for a Teslascan™-Enhanced Liver MRI

Objective: To acquire T1-weighted images of the liver with enhanced contrast for lesion detection.

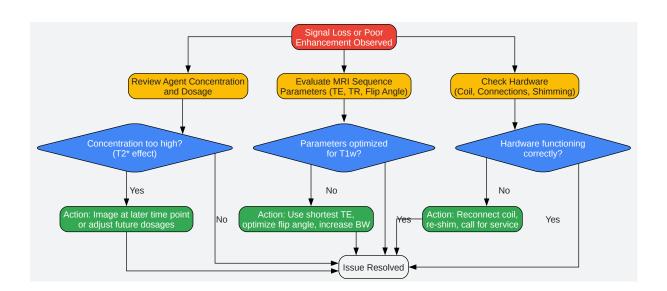
#### Methodology:

- Pre-Contrast Imaging:
  - Acquire baseline T1-weighted images using a fat-suppressed gradient echo sequence. A
    typical sequence would be a Spoiled Gradient Recalled (SPGR) sequence.[18]
  - Acquire T2-weighted sequences as needed for anatomical reference.
- Teslascan™ Administration:
  - Administer Teslascan™ (mangafodipir trisodium) intravenously.[19]
  - The recommended dose is typically 5 μmol/kg (0.1 mL/kg).[7][19]



- The infusion rate should be approximately 2-3 mL/min.[7][20]
- · Post-Contrast Imaging:
  - Imaging can begin within minutes after the start of the infusion.[19]
  - Optimal enhancement of normal liver tissue is generally observed 15-20 minutes after the start of administration and can last for several hours.[7][20]
  - Repeat the T1-weighted fat-suppressed gradient echo sequence at several time points post-injection to capture the dynamic uptake and washout of the contrast agent.

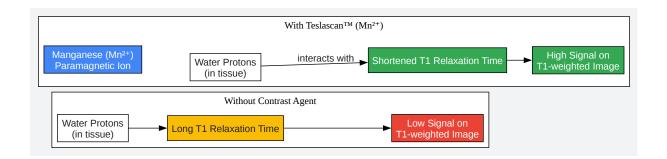
## **Visualizations: Workflows and Pathways**





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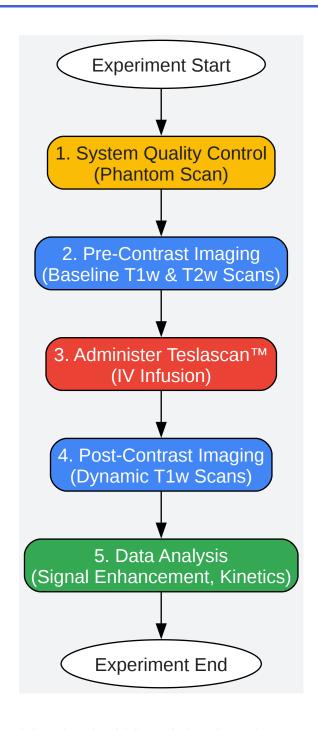
Caption: Troubleshooting workflow for signal loss in contrast-enhanced MRI.



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Caption: Mechanism of T1 contrast enhancement with manganese (Mn<sup>2+</sup>).





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Caption: General workflow for a **Teslascan**™-enhanced MRI experiment.

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